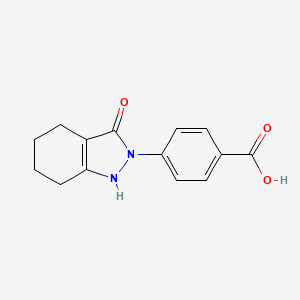

4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid

Description

4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid (CAS 866018-45-3) is a bicyclic heterocyclic compound featuring an indazole core fused with a cyclohexenone moiety and a para-substituted benzoic acid group. It is primarily utilized in pharmaceutical and biochemical research, particularly in the development of enzyme inhibitors or receptor ligands due to its structural mimicry of bioactive scaffolds .

Properties

IUPAC Name |

4-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-13-11-3-1-2-4-12(11)15-16(13)10-7-5-9(6-8-10)14(18)19/h5-8,15H,1-4H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGWVBMCXMDXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)N(N2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2-aminobenzamides, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out using specific reagents and conditions to achieve the desired transformation.

Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

While the search results do not provide extensive details specifically on the applications of "4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid," they do offer some related information. This compound, and similar 2H-indazole derivatives, have shown potential in medicinal chemistry for antimicrobial and anti-inflammatory applications .

Chemical and Physical Properties

- Molecular Formula:

- Molecular Weight: 258.27256 g/mol , 258.28 g/mol

- CAS Number: 866018-45-3

- Melting Point: 300 °C

Synonyms

- 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)benzoic acid 95%

- 3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid

Potential Applications

- Medicinal Chemistry: Indazole derivatives, including 2H-indazoles, are important scaffolds in medicinal chemistry .

- Antimicrobial and Anti-Inflammatory Agents: Some 2H-indazole derivatives have demonstrated antimicrobial activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis . They have also shown in vitro growth inhibition against Candida albicans and Candida glabrata . Certain compounds exhibit inhibitory activity against human cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .

- COX-2 Inhibition: Compounds such as 18, 21, 23, and 26 have displayed in vitro inhibitory activity against COX-2, suggesting a similar binding mode to rofecoxib .

Antimicrobial Activity

- 2-phenyl-2H-indazole derivatives with 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups at position 2 show activity against G. intestinalis, E. histolytica, and T. vaginalis .

- Compound 18 is reportedly 12.8 times more active than metronidazole against G. intestinalis .

- Compounds 18 and 23 exhibit in vitro growth inhibition against Candida albicans and Candida glabrata .

Cytotoxicity

Mechanism of Action

The mechanism by which 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

3-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic Acid (CAS 885949-86-0)

- Key Difference : The carboxylic acid group is meta-substituted on the benzene ring instead of para.

- For example, para-substituted derivatives often exhibit enhanced solubility and bioavailability compared to meta-substituted isomers due to optimized polarity distribution .

Functional Group Variants

5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid (CAS 4538-16-3)

- Key Difference : Replaces the indazole core with a 1,2,4-triazole ring.

- Such derivatives are often employed in antimicrobial or antiviral research due to their improved pharmacokinetic profiles .

| Property | Indazole-Carboxylic Acid (CAS 866018-45-3) | Triazole-Carboxylic Acid (CAS 4538-16-3) |

|---|---|---|

| Ring System | Indazole + cyclohexenone | 1,2,4-Triazole |

| Bioactivity | Enzyme/protein interaction focus | Broad-spectrum antimicrobial applications |

| Hydrogen Bond Donors | 2 (COOH, NH) | 1 (COOH) |

Commercial Availability and Research Use

- Both 4- and 3-substituted isomers are supplied by biochemical vendors (e.g., Santa Cruz Biotechnology, Combi-Blocks) for drug discovery pipelines .

- The 4-isomer is more extensively cited in pharmacological studies, suggesting preferential utility in lead optimization workflows .

Biological Activity

4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)benzenecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the molecular characteristics, biological effects, and potential therapeutic applications of this compound.

Molecular Characteristics

- Chemical Formula : C₁₄H₁₄N₂O₃

- Molecular Weight : 258.28 g/mol

- CAS Number : 866018-45-3

- Melting Point : >300 °C

The compound features a unique structure that includes an indazole moiety linked to a benzenecarboxylic acid, which may contribute to its biological activity.

Biological Activities

Research indicates that compounds similar to 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)benzenecarboxylic acid exhibit various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of indazole derivatives. For example:

- Mechanism : Indazole derivatives are reported to inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways.

- Case Study : A derivative of indazole was shown to significantly reduce tumor growth in xenograft models of breast cancer when administered at doses of 50 mg/kg .

Anti-inflammatory Effects

The compound's structure suggests it may also possess anti-inflammatory properties:

- Mechanism : It is hypothesized that the carboxylic acid group can interact with inflammatory mediators.

- Research Findings : In vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages .

Antimicrobial Activity

Indazole derivatives have been explored for their antimicrobial effects:

- Activity Spectrum : Studies indicate that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A related compound was effective against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Indazole ring | Enhances anticancer activity |

| Carboxylic acid | Contributes to anti-inflammatory properties |

| Substituents on benzene ring | Modulate antimicrobial potency |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of 4-(3-Oxo-1,3,4,5,6,7-hexahydro-2H-indazol-2-yl)-benzenecarboxylic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the indazole ring, carboxylic acid proton ( ppm), and aromatic protons. Compare shifts with structurally similar compounds (e.g., indole-2-carboxylic acid derivatives in ).

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL/SHELXS) for structure refinement. The hexahydroindazolone moiety may exhibit puckered conformations; use high-resolution data to resolve potential disorder in the fused ring system .

- Mass Spectrometry (HRMS) : Confirm molecular weight (CHNO) with exact mass matching (<2 ppm error).

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

- Methodological Answer :

- Synthetic Route : React 3-oxo-1,3,4,5,6,7-hexahydro-2H-indazole with 4-carboxybenzaldehyde under acidic conditions (e.g., acetic acid, reflux). Sodium acetate can act as a base to deprotonate intermediates (see analogous methods in ).

- Pitfalls :

- Byproduct Formation : Monitor for decarboxylation under prolonged heating. Use TLC or HPLC to track reaction progress.

- Solubility Issues : The carboxylic acid group may precipitate prematurely; optimize solvent polarity (e.g., DMF/water mixtures).

Advanced Research Questions

Q. How can computational methods predict the reactivity and tautomeric equilibria of the hexahydroindazolone moiety in this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate the energy difference between keto-enol tautomers. The 3-oxo group in the indazole ring may stabilize the keto form, but solvent effects (e.g., polar protic solvents) could shift equilibrium.

- Molecular Dynamics (MD) : Simulate solvation effects on tautomerization using explicit solvent models (e.g., water, DMSO). Compare with experimental -NMR data in deuterated solvents .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Optimization :

- pH Sensitivity : The carboxylic acid group’s ionization state (pKa ~4-5) affects membrane permeability. Perform assays at physiological pH (7.4) and compare with results at pH 5.5.

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., decarboxylated derivatives) that may skew activity readings .

- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding vs. off-target effects.

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- Methodological Answer :

- Reaction Engineering :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 5 h to 30 min) to limit decarboxylation (see for conventional reflux conditions).

- Catalytic Systems : Screen Lewis acids (e.g., ZnCl) to accelerate imine formation in the indazole ring.

- Workup Protocol : Use acid-base extraction to isolate the carboxylic acid product from unreacted starting materials. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.